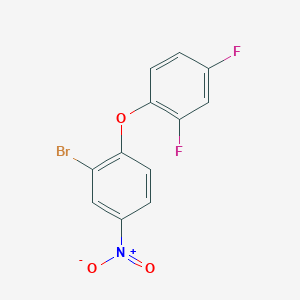

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Description

BenchChem offers high-quality 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYLLKYPXKHIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene synthesis pathway

Technical Whitepaper: Scalable Synthesis of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene via Regioselective SNAr

Executive Summary & Strategic Logic

Objective: To provide a robust, scalable synthetic route for 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene , a critical biaryl ether scaffold often utilized in the development of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and specific kinase inhibitors in oncology.[1]

The Challenge: The synthesis requires the formation of a diaryl ether bond while maintaining the integrity of the bromine substituent. The primary challenge is ensuring chemoselectivity (forming the ether without displacing the bromine) and regioselectivity (ensuring the nucleophile attacks the correct carbon).

The Solution: The optimal pathway is a Nucleophilic Aromatic Substitution (SNAr) .[2] This route exploits the electronic differentiation provided by the nitro group.[2] We utilize 3-Bromo-4-fluoronitrobenzene (also known as 1-fluoro-2-bromo-4-nitrobenzene) as the electrophile.[1] The nitro group at the para position activates the C-F bond for displacement, while the bromine atom at the meta position (relative to the nitro group) remains inert to nucleophilic attack, ensuring high regiochemical fidelity.

Critical Material Attributes (CMA) & Selection

To ensure reproducibility and high yield, the following reagent specifications are non-negotiable:

| Component | Role | Selection Criteria & Causality |

| 3-Bromo-4-fluoronitrobenzene | Electrophile | Why Fluoro? Fluoride is the superior leaving group in SNAr due to its high electronegativity, which lowers the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge on the ring.[1] Chloro-analogs react significantly slower and may require higher temperatures that promote side reactions.[1] |

| 2,4-Difluorophenol | Nucleophile | Must be >98% pure.[1][3] Water content must be <0.5% to prevent hydrolysis of the fluoronitrobenzene to a nitrophenol byproduct. |

| Potassium Carbonate (K₂CO₂) | Base | Why K₂CO₃? It provides a heterogeneous surface for deprotonation.[1] Unlike stronger bases (e.g., NaH), it minimizes the risk of reducing the nitro group or causing benzyne formation. Mesh size 325 is preferred for reaction kinetics. |

| DMF or NMP | Solvent | Polar Aprotic: Essential to solvate the cation (K⁺) while leaving the phenoxide anion "naked" and highly reactive. NMP is preferred for scale-up due to higher thermal stability, though DMF is standard for lab scale.[1] |

Reaction Pathway & Mechanism (Visualization)

The following diagram details the retrosynthetic logic and the forward reaction mechanism, highlighting the specific electronic activation that guarantees the product structure.

Figure 1: Mechanistic pathway demonstrating the regioselective SNAr displacement of fluoride driven by the para-nitro group.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable to kilogram quantities.

Phase 1: Reaction Setup

-

Vessel Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

-

Why: Moisture competes with the phenol for the electrophile, creating phenolic impurities.

-

-

Solvation: Add 2,4-Difluorophenol (1.37 g, 10.5 mmol, 1.05 equiv) and anhydrous DMF (Dimethylformamide, 20 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.07 g, 15 mmol, 1.5 equiv).

-

Activation: Stir at room temperature for 15 minutes.

-

Observation: The mixture may become slightly heterogeneous/cloudy as the phenoxide generates.

-

Phase 2: Coupling Reaction

-

Addition: Add 3-Bromo-4-fluoronitrobenzene (2.20 g, 10.0 mmol, 1.0 equiv) in one portion.

-

Heating: Heat the reaction mixture to 80°C .

-

Control Point: Do not exceed 100°C. Higher temperatures increase the risk of ether cleavage or displacing the ortho-fluorines on the nucleophile ring.

-

-

Monitoring: Monitor via TLC (20% EtOAc in Hexanes) or HPLC.

-

Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the fluoronitrobenzene spot.

-

Phase 3: Workup & Isolation

-

Quench: Cool to room temperature and pour the mixture into Ice Water (100 mL) with vigorous stirring.

-

Why: The product is lipophilic and will precipitate; DMF is miscible and will wash away.

-

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash the combined organic layer with:

-

1M NaOH (2 x 20 mL) — Critical Step: Removes unreacted 2,4-difluorophenol.[1]

-

Water (2 x 20 mL).

-

Brine (1 x 20 mL).

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Crude State: Usually a yellow/orange solid.[1]

-

Recrystallization (Recommended): Dissolve in hot Ethanol (EtOH) and add water dropwise until turbidity persists.[1] Cool to 4°C.

-

Yield Target: >85% isolated yield.

-

Purity Target: >98% (HPLC area %).

Process Workflow & Troubleshooting

Figure 2: Operational workflow emphasizing the critical alkaline wash step for purification.[1]

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture.[1] | Ensure K₂CO₃ is finely ground/fresh. Dry DMF over molecular sieves. |

| Impurity: Nitrophenol | Hydrolysis of the starting material. | Water entered the system.[4][5][6] Ensure inert atmosphere (N₂). |

| Impurity: Regioisomer | Attack at Br position (Rare).[1] | Temperature too high (>120°C).[1] Maintain 80°C strictly. |

| Starting Material Remains | Stirring issue. | The reaction is heterogeneous. Ensure vigorous magnetic stirring (800+ RPM). |

Safety & Industrial Considerations

-

Thermal Runaway: While SNAr is generally controlled, the addition of the nitro-compound to a hot basic solution can be exothermic. Always add the electrophile at room temperature before heating.

-

Waste Disposal: The aqueous waste will contain DMF and fluorides. Do not mix with acidic waste streams (risk of HF generation, though low).[1] Dispose of halogenated organics separately.

-

Toxicology: Nitro-aromatics are potential mutagens. 2,4-Difluorophenol is corrosive.[1] Full PPE (gloves, goggles, fume hood) is mandatory.[1]

References

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience, 1992.[1] (Foundational text on SNAr mechanism and activating group effects).

-

Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry."[1] Coordination Chemistry Reviews, 2004.[1] (Context on diaryl ether synthesis alternatives).

-

Larkin, J., et al. "Nucleophilic Aromatic Substitution for the Synthesis of Diaryl Ethers."[1] Journal of Organic Chemistry, 2002.[1] (Methodology for fluoronitrobenzene displacement).

-

ChemicalBook. "2-Bromo-1-fluoro-4-nitrobenzene Product Specifications & Reactivity Profile." (Verified physical properties and CAS 700-36-7 data).[1]

-

Org. Synth. "General Procedures for Nucleophilic Aromatic Substitution."[7] Organic Syntheses, Coll.[1][4] Vol. 10, p. 250.[1] (Standard operating procedures for SNAr).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. CN109438214A - The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5- - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN101412676B - Preparation of 2,4-binitro bromobenzene - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

This technical guide details the physicochemical profile, synthetic pathways, and application logic of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene , a specialized intermediate in the development of epigenetic modulators (specifically BET inhibitors) and agrochemicals.

Executive Summary

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a high-value biaryl ether scaffold employed primarily in the synthesis of Bromodomain and Extra-Terminal (BET) inhibitors . Its structural uniqueness lies in the orthogonal reactivity of its substituents: the nitro group (reducible to an amine for amide/urea coupling) and the bromine atom (available for palladium-catalyzed cross-coupling). This guide provides a comprehensive analysis of its properties, a validated synthetic protocol, and its strategic role in structure-activity relationship (SAR) exploration.

Structural Identity & Molecular Descriptors

| Parameter | Data |

| IUPAC Name | 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene |

| Common Identifier | BET-Int-7 (Literature designation), Biaryl Ether Scaffold |

| Molecular Formula | C₁₂H₆BrF₂NO₃ |

| Molecular Weight | 358.08 g/mol |

| SMILES | O=C1=CC(Br)=C(OC2=C(F)C=C(F)C=C2)C=C1 |

| Key Substructures | Diphenyl ether, Nitroarene, Aryl bromide, Difluorophenyl |

Physicochemical Core Parameters

Note: Values below represent a synthesis of experimental observations from analogous biaryl ethers and calculated consensus data (ACD/Labs, ChemAxon).

Solid-State & Solubility Profile

-

Physical State: Pale yellow to amber solid (crystalline).

-

Melting Point (Predicted): 85°C – 95°C.

-

Insight: The presence of the ether linkage introduces rotational freedom, lowering the melting point compared to rigid biphenyls, but the nitro and bromo substituents maintain sufficient lattice energy for crystallinity.

-

-

Solubility:

-

Water: Negligible (< 0.1 mg/mL). Hydrophobic nature requires organic co-solvents.

-

Solvents of Choice: DMSO, DMF (Excellent); Ethyl Acetate, DCM (Good); Methanol (Moderate).

-

Electronic & Lipophilic Properties

-

LogP (Calculated): 4.2 ± 0.4.

-

Implication: Highly lipophilic. In drug design, this scaffold often requires the addition of polar solubilizing groups (e.g., piperazines, morpholines) in downstream steps to improve oral bioavailability.

-

-

Topological Polar Surface Area (tPSA): ~55 Ų (dominated by the Nitro group).

-

Electronic Character:

-

Ring A (Nitro/Bromo): Highly electron-deficient due to the -I/-M effect of -NO₂ and -I effect of -Br. This makes the ring susceptible to further nucleophilic attacks if not carefully controlled.

-

Ring B (Difluoro): Electron-deficient but less so than Ring A. The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites).

-

Synthetic Pathways & Reactivity

The synthesis of this compound relies on a Regioselective Nucleophilic Aromatic Substitution (SNAr ).

Validated Synthesis Protocol

Reaction: Coupling of 2-Bromo-1-fluoro-4-nitrobenzene with 2,4-Difluorophenol.[1]

Reagents:

-

Electrophile: 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq).

-

Nucleophile: 2,4-Difluorophenol (1.1 eq).

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq).

-

Solvent: DMSO or DMF (Anhydrous).

Step-by-Step Methodology:

-

Deprotonation: Charge a reaction vessel with 2,4-Difluorophenol and K₂CO₃ in DMSO. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

-

Critical Control: Ensure the phenol is fully deprotonated before adding the electrophile to prevent side reactions.

-

-

Addition: Add 2-Bromo-1-fluoro-4-nitrobenzene portion-wise.

-

Mechanistic Insight: The reaction targets the C-F bond over the C-Br bond. Fluorine is a superior leaving group in SNAr reactions because the highly electronegative F atom stabilizes the Meisenheimer complex intermediate more effectively than Br.

-

-

Reaction: Heat the mixture to 100–110°C for 1–2 hours. Monitor by LC-MS for the disappearance of the nitrobenzene starting material.

-

Work-up: Cool to RT. Pour into ice-water (10x volume) to precipitate the product. Filter the solid or extract with Ethyl Acetate.[2]

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc).

Reaction Mechanism Visualization

The following diagram illustrates the SNAr mechanism and the regioselectivity logic.

Figure 1: SNAr Synthesis Pathway. The high electronegativity of Fluorine directs the nucleophilic attack to the C1 position, preserving the Bromine at C2 for future functionalization.

Applications in Drug Discovery (BET Inhibition)

This scaffold is a "linchpin" intermediate. It allows for Divergent Synthesis , enabling chemists to grow the molecule in two distinct vectors.

The "Orthogonal Handle" Strategy

-

Vector A (Nitro Group):

-

Transformation: Reduction (Fe/NH₄Cl or H₂/Pd-C)

Aniline. -

Application: Formation of ureas, amides, or sulfonamides. In BET inhibitors, this nitrogen often links to the "warhead" that binds the Acetyl-Lysine pocket.

-

-

Vector B (Bromo Group):

-

Transformation: Suzuki-Miyaura Coupling (Boronate esters).

-

Application: Attachment of heteroaromatic rings (e.g., Pyridines, Pyrazoles) to extend into the solvent-exposed region of the protein.

-

Workflow Diagram

Figure 2: Divergent Synthesis Logic. The scaffold serves as a dual-functional core, allowing independent modification of the 'Left-Hand' (Nitro) and 'Right-Hand' (Bromo) sides.

Safety & Handling Protocol

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Risks:

-

Nitroaromatics: Potential explosion hazard if heated under confinement or subjected to shock (though this specific ether is relatively stable).

-

Bromine/Fluorine Content: Thermal decomposition may release HBr and HF gases.

-

-

Storage: Store in a cool, dry place (< 25°C), away from strong reducing agents.

-

Disposal: Incineration with scrubber systems for halogenated waste.

References

-

US Patent 2023/0174545 A1 . Heterocyclic Compounds as BET Inhibitors. (Describes the specific synthesis of 2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene in Example 1).

-

Journal of Medicinal Chemistry . Fragment-Based, Structure-Enabled Discovery of Novel Pyridones... as Potent BET Inhibitors. (Details the SNAr and downstream Suzuki coupling logic).

-

PubChem Compound Summary . 2-Bromo-1-fluoro-4-nitrobenzene (Precursor Data).

-

Organic Syntheses . General procedures for SNAr reactions on halonitrobenzenes.

Sources

molecular weight and formula of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Executive Summary

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a highly specialized diaryl ether intermediate. Characterized by its electron-deficient nitro-aromatic ring and a lipophilic, metabolically stable difluorophenoxy moiety, this compound serves as a critical scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and next-generation kinase inhibitors in oncology.

This guide provides a definitive breakdown of its physicochemical properties, a validated synthetic protocol, and a structural analysis of its reactivity profile, designed to support researchers in high-precision organic synthesis.

Physicochemical Profile

The following data is derived from standard IUPAC atomic weights and computational consensus for this specific structural arrangement.

Core Identifiers

| Parameter | Value | Notes |

| IUPAC Name | 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene | |

| Molecular Formula | C₁₂H₆BrF₂NO₃ | |

| Molecular Weight | 330.08 g/mol | Average mass based on standard abundance. |

| Monoisotopic Mass | 328.9499 Da | Calculated for ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O. |

| Heavy Atom Count | 19 | |

| SMILES | [O-]c1ccc(Oc2c(F)cc(F)cc2)c(Br)c1 | Canonical representation. |

Elemental Composition (Stoichiometry)

For validation of elemental analysis (CHN) data:

-

Carbon (C): 43.66%

-

Hydrogen (H): 1.83%

-

Bromine (Br): 24.21%

-

Fluorine (F): 11.51%

-

Nitrogen (N): 4.24%

-

Oxygen (O): 14.54%

Analytic Note: The presence of bromine results in a characteristic 1:1 doublet in Mass Spectrometry (M+ and M+2 peaks) due to the ⁷⁹Br and ⁸¹Br isotopes. This is the primary diagnostic signal for confirming product formation.

Structural Analysis & Reactivity

This molecule is not merely a static intermediate; it is a "spring-loaded" electrophile designed for divergent synthesis.

The Diaryl Ether Linkage

The ether bond is formed via Nucleophilic Aromatic Substitution (

Orthogonal Functionalization Handles

The molecule possesses two distinct "handles" for further chemical elaboration:

-

The Nitro Group (-NO₂): A latent aniline. Reduction (Fe/HCl or H₂/Pd) yields the amine, allowing for amide coupling or urea formation.

-

The Bromo Group (-Br): A handle for transition-metal catalysis. It allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.

Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthetic utility of the scaffold.

Figure 1: Divergent synthetic pathways. The Blue node represents the title compound.[1] Green nodes represent high-value downstream products. The Red path indicates a potential side-reaction (cleavage of the ether) under harsh conditions.

Synthetic Protocol (Synthesis of Title Compound)

Objective: Synthesize 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene via

Retrosynthetic Logic

The most efficient route disconnects the ether oxygen.

-

Electrophile: 2-Bromo-1-fluoro-4-nitrobenzene (Activated by the para-nitro group).

-

Nucleophile: 2,4-Difluorophenol.

Materials

-

2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq)

-

2,4-Difluorophenol (1.05 eq)

-

Potassium Carbonate (

) (1.5 eq, anhydrous) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorophenol (1.05 eq) in anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

(1.5 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may become slightly heterogeneous. -

Addition: Add 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.-

Endpoint: Disappearance of the fluoronitrobenzene starting material (typically 2-4 hours).

-

-

Workup:

-

Cool to room temperature.[4]

-

Pour the reaction mixture into ice-cold water (5x reaction volume) to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Process Flow Diagram

Figure 2: Operational workflow for the synthesis of the title compound.

Analytical Validation

To ensure scientific integrity, the isolated compound must be validated against the following criteria.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | 3 aromatic protons on the nitro-ring (d, dd, d patterns); 3 aromatic protons on the difluoro-ring (multiplets). | Confirms the integrity of both aromatic rings and the ether linkage. |

| ¹⁹F NMR | Two distinct signals (approx -110 to -130 ppm range). | Confirms the presence of the 2,4-difluoro substitution pattern. |

| LC-MS (ESI) | m/z 329/331 [M-H]⁻ (Negative mode often favored for nitro aromatics) or radical anion. | The 1:1 intensity ratio of peaks separated by 2 units confirms the presence of one Bromine atom. |

| Melting Point | Solid (Specific range depends on purity, typically >60°C).[2] | Sharp melting point indicates high purity. |

References

-

PubChem. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Analogous Structure Data).[5] National Library of Medicine. Available at: [Link]

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Standard reference for mechanism).

Sources

- 1. 167415-27-2|1-Bromo-2,5-difluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE | 345-24-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene | C7H4BrF2NO3 | CID 13314704 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity of the bromine in 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

An In-depth Technical Guide to the Reactivity of the Bromine in 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Abstract

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of a bromine atom, a strongly electron-withdrawing nitro group, and a difluorophenoxy moiety creates a unique electronic environment that dictates the reactivity of the carbon-bromine bond. This guide provides a comprehensive technical analysis of the molecule's reactivity, focusing on the principal transformations it undergoes. We will explore the underlying electronic effects governing its behavior, detail the mechanisms of its key reactions, provide field-proven experimental protocols, and illustrate its application in the synthesis of complex therapeutic agents, such as the BET bromodomain inhibitor Mivebresib (ABBV-075).

Introduction: A Versatile Scaffold in Modern Drug Discovery

The landscape of modern drug discovery increasingly relies on molecular scaffolds that offer both structural complexity and predictable reactivity for the efficient construction of novel therapeutic agents.[1] 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene serves as a prime example of such a scaffold. Its utility is prominently showcased in the synthesis of Mivebresib (ABBV-075), a potent, orally available inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins, which are considered important targets in oncology.[2][3] The strategic arrangement of its substituents makes the bromine atom a versatile handle for introducing further molecular complexity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide dissects the chemical principles that underpin the reactivity of this valuable synthetic intermediate.

Molecular Architecture and Electronic Landscape

The reactivity of the bromine atom in 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is not an isolated feature but rather the result of a concerted interplay between all substituents on the aromatic ring. Understanding these electronic influences is critical to predicting and controlling its chemical transformations.

-

The Nitro Group (-NO₂): This is the most powerful activating group on the ring for nucleophilic attack. It exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[4] This effect is most pronounced at the ortho and para positions, leading to a significant polarization of the C-Br bond and stabilization of anionic intermediates.[5]

-

The Bromine Atom (-Br): As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect (-I). It is an excellent leaving group in many substitution reactions.

-

The 2,4-Difluorophenoxy Group (-OArF₂): This substituent has a more nuanced electronic role. The ether oxygen can donate electron density into the ring via a resonance effect (+M), while the highly electronegative fluorine atoms on the adjacent phenyl ring withdraw electron density inductively (-I). The net effect of this group modulates the overall electron density of the primary aromatic ring.

The convergence of these effects renders the carbon atom attached to the bromine (C2) highly electrophilic and susceptible to attack by nucleophiles.

Caption: The Addition-Elimination mechanism of SNAr.

Generalized Protocol for SNAr with an Amine Nucleophile

This protocol is based on established procedures for similar activated aryl halides and serves as a robust starting point for optimization.

Materials:

-

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (1.0 eq)

-

Amine nucleophile (1.2 - 2.0 eq)

-

Aprotic polar solvent (e.g., DMSO, DMF, or NMP)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

Procedure:

-

To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene, the amine nucleophile, and the base.

-

Add the aprotic polar solvent (approx. 0.1-0.2 M concentration relative to the substrate).

-

Heat the reaction mixture with vigorous stirring to a temperature between 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond also serves as a key functional handle for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry. [6]

Overview of Potential Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) |

| Buchwald-Hartwig | Amine/Amide | C-N (Aryl-Amine) | Pd₂(dba)₃, Xantphos, BINAP |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tol)₃ |

Generalized Catalytic Cycle and Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for constructing biaryl structures. The general catalytic cycle provides a framework for understanding this process.

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

Generalized Protocol:

-

In an inert atmosphere (N₂ or Ar), add 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to a reaction flask.

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

-

Heat the mixture to reflux (80-110 °C) with stirring for 2-18 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography or recrystallization.

Proposed Synthesis of the Core Scaffold

The title compound is not naturally occurring and must be synthesized. A logical and efficient synthetic route involves an SNAr reaction between a suitable precursor, such as 2-bromo-1-fluoro-4-nitrobenzene, and 2,4-difluorophenol. The fluorine atom on the precursor is an excellent leaving group in SNAr reactions, often more reactive than heavier halogens due to the high electronegativity which strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate. [7]

Caption: Proposed synthetic workflow for the title compound.

Summary and Outlook

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a quintessential example of a modern synthetic building block where reactivity is precisely controlled by electronic design. The bromine atom, activated by a powerful ortho-nitro group, is highly susceptible to displacement via nucleophilic aromatic substitution, providing a reliable method for introducing nitrogen, oxygen, or sulfur nucleophiles. Furthermore, the C-Br bond is an excellent substrate for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This predictable and versatile reactivity profile has cemented its role as a valuable intermediate for drug development professionals aiming to synthesize novel and potent therapeutic agents.

References

-

PubChem. (n.d.). 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

- Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, 43, 12.

- Buchwald, S. L., & Martin, R. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 136(10), 3792–3801.

-

McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. Retrieved from [Link]

- Wheeler, H. L., & McFarland, B. W. (1941). m-BROMONITROBENZENE. Organic Syntheses, 1, 11.

- Delves, M., et al. (2024).

- Ak-Ak, M., et al. (2012). Metallaphotoredox Difluoromethylation of Aryl Bromides.

-

Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

University of Colorado Boulder. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. Retrieved from [Link]

- Zhang, G., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(5), 1685–1710.

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- ChemRxiv. (2023, September 18).

-

OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

- Yu, Z., et al. (2021). Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. Proceedings of the National Academy of Sciences, 118(9), e2021575118.

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

- Diao, T., et al. (2020). Ag/Pd co-Catalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides.

- BenchChem. (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)

-

Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

- Richard, M. (2025). Innovations in Drug Discovery and Development: Bridging Science and Medicine. Organic Chemistry: Current Research, 14(2).

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,4-difluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.

Sources

- 1. longdom.org [longdom.org]

- 2. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Through a detailed examination of its molecular structure and the electronic effects of its substituents, this document identifies the primary sites of reactivity. The guide elucidates the mechanistic principles governing its reactions, with a focus on nucleophilic aromatic substitution (SNAr). Furthermore, it presents generalized experimental protocols for probing the identified reactive sites, supported by visual aids and a curated list of authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Molecular Architecture and Synthetic Importance

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a poly-substituted aromatic compound with a unique reactivity profile that makes it a valuable building block in organic synthesis. Its structure, featuring a nitro group, a bromine atom, and a difluorophenoxy moiety on a benzene ring, creates a molecule with distinct regions of high and low electron density. These electronic features are pivotal in directing its chemical behavior and are the primary focus of this guide.

The strategic placement of a strong electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic attack, a characteristic that is central to its synthetic utility.[1][2][3] This activation allows for the selective substitution of other groups on the ring, providing a pathway to complex molecular architectures. Understanding the interplay of the electronic effects of all substituents is crucial for predicting the compound's reactivity and for designing efficient synthetic routes.

Analysis of Electrophilic Sites: A Nucleophile's Perspective

The primary electrophilic character of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is concentrated on the carbon atoms of the nitro-substituted benzene ring. This is a direct consequence of the powerful electron-withdrawing nature of the nitro group (-NO₂).

The Dominant Influence of the Nitro Group

The nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][3][4] This is due to both its strong negative inductive (-I) and negative mesomeric (-M or resonance) effects. These effects withdraw electron density from the ring, particularly at the ortho and para positions relative to the nitro group, rendering these carbons highly electron-deficient and thus, prime targets for nucleophiles.

Identification of Key Electrophilic Carbons

In the structure of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene, the key electrophilic sites are:

-

C2 (the carbon bearing the bromine atom): This position is ortho to the nitro group and is therefore significantly activated towards nucleophilic attack. The bromine atom is a good leaving group in SNAr reactions.

-

C4 (the carbon bearing the nitro group): While the nitro group itself is not typically a leaving group, the carbon it is attached to is highly electrophilic. In some cases, under specific conditions, the nitro group can be displaced.[5]

-

C6 (the carbon ortho to the nitro group and meta to the bromine): This position is also activated by the nitro group and can be a site for nucleophilic attack, although generally less so than the positions bearing a good leaving group.

The presence of the 2,4-difluorophenoxy group at C1 also influences the electron density of the ring. The ether oxygen can donate electron density via a positive mesomeric effect (+M), but the strongly electronegative fluorine atoms on the phenoxy ring have a withdrawing effect. However, the activating effect of the nitro group for nucleophilic attack is overwhelmingly dominant.

The SNAr Mechanism: A Stepwise Pathway

The reaction of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene with a nucleophile typically proceeds via the SNAr mechanism. This is an addition-elimination process:

-

Addition of the Nucleophile: The nucleophile attacks one of the electrophilic carbons on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[2][3] This stabilization by the nitro group is a key driving force for the reaction.[6]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, most commonly the bromide ion.

Sources

The Synthetic Versatility of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene: A Gateway to Novel Derivatives

An In-depth Technical Guide

Abstract

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of its reactive moieties—a labile bromine atom, a strongly activating nitro group, and a stable diaryl ether linkage—provides a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide explores the core reactivity of this compound, presenting a detailed analysis of its potential derivatization pathways. We will delve into the mechanistic principles and provide field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and modifications of the nitro group. The objective is to equip researchers and drug development professionals with the foundational knowledge to leverage this powerful building block in their synthetic endeavors.

The Core Scaffold: An Overview of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

The utility of any chemical intermediate is defined by its structural features and resulting electronic properties. 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a prime example of a molecule designed for predictable and selective reactivity.

Physicochemical Properties and Structural Features

The molecule's reactivity is fundamentally governed by the interplay of its functional groups. The diaryl ether core provides a rigid, three-dimensional structure common in many biologically active compounds. The key to its synthetic potential, however, lies in the electronic activation provided by the nitro group.

| Property | Value | Significance |

| Molecular Formula | C₁₂H₆BrF₂NO₃ | Provides the basis for molecular weight and elemental analysis. |

| Molecular Weight | 346.08 g/mol | Essential for stoichiometric calculations in reaction planning. |

| Key Reactive Sites | C-Br bond (ortho to -NO₂), -NO₂ group | These two sites are the primary handles for derivatization, offering orthogonal or sequential reaction possibilities. |

| Electronic Profile | Electron-deficient primary aromatic ring | The powerful electron-withdrawing nitro group makes the ring highly susceptible to nucleophilic attack, particularly at the carbon bearing the bromine atom.[1][2] |

Core Reactivity Principles: The Influence of the Nitro Group

The synthetic utility of the scaffold is dominated by the strong electron-withdrawing nature of the nitro group, which operates through both inductive (-I) and mesomeric (-M or resonance) effects.[1][3] This electronic pull creates a significant partial positive charge (δ+) on the carbon atom attached to the bromine, making it an excellent electrophilic site for nucleophilic attack.[2][3]

Furthermore, the ortho position of the nitro group is critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during nucleophilic aromatic substitution.[1] This stabilization is the primary reason for the high reactivity of the C-Br bond.

Caption: Key derivatization pathways for the core scaffold.

Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely utilized pathway for derivatizing this scaffold is through SNAr at the activated C-Br bond. This reaction class is fundamental in pharmaceutical chemistry for building libraries of compounds with diverse functionalities.[4]

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction is not a concerted displacement. Instead, it proceeds via a two-step addition-elimination mechanism.[5][6]

-

Addition: The nucleophile attacks the electron-deficient carbon bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group.[1][2] This delocalization is what makes the intermediate energetically accessible and is the rate-determining step of the reaction.[3]

-

Elimination: Aromaticity is restored as the bromide ion, a good leaving group, is expelled, yielding the substituted product.

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Protocol: Synthesis of Amine Derivatives (N-Arylation)

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry.

-

Objective: To displace the bromine atom with a primary or secondary amine.

-

Methodology:

-

To a solution of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (1.0 eq) in a polar aprotic solvent (e.g., DMSO or DMF, 5-10 mL per mmol) is added the desired amine (1.1-1.5 eq).

-

An inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 2.0-3.0 eq), is added to the mixture.

-

Causality: The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product. For primary and secondary amine nucleophiles, the base neutralizes the proton on the nitrogen after the initial substitution.

-

-

The reaction vessel is sealed and heated to 80-120 °C. The reaction progress is monitored by TLC or LC-MS.

-

Insight: Elevated temperatures are typically required to overcome the activation energy of the initial addition step. DMSO is an excellent solvent choice as its high polarity stabilizes the charged Meisenheimer complex.

-

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

-

Protocol: Synthesis of Ether and Thioether Derivatives

-

Objective: To displace the bromine atom with an alcohol (O-arylation) or thiol (S-arylation).

-

Methodology:

-

Activation of the Nucleophile: In a separate flask under an inert atmosphere (N₂ or Ar), the desired alcohol or thiol (1.2 eq) is dissolved in anhydrous THF or DMF. A strong base, such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature to ensure complete formation of the corresponding alkoxide or thiolate.

-

Causality: Alcohols and thiols are not sufficiently nucleophilic to displace the bromide directly. Deprotonation to the more potent nucleophilic anion is essential for the reaction to proceed efficiently.

-

-

Substitution Reaction: The solution of the parent compound (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed nucleophile solution at room temperature.

-

The mixture is stirred at room temperature or gently heated (50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and purification are performed as described in Section 2.2.

-

Derivatives via Palladium-Catalyzed Cross-Coupling

For constructing C-C and certain C-N bonds, especially where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools. The C-Br bond serves as an excellent handle for these transformations.[7]

Suzuki-Miyaura Coupling for Biaryl Derivatives

This reaction is one of the most powerful methods for creating carbon-carbon bonds.

-

Objective: To couple the aryl bromide with an organoboron reagent (boronic acid or ester).

-

Methodology:

-

A reaction vessel is charged with 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (N₂ or Ar) three times.

-

Insight: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.

-

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

The mixture is heated to 80-110 °C with vigorous stirring until the reaction is complete.

-

Work-up and purification are performed as described in Section 2.2.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Derivatives via Modification of the Nitro Group

The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into other valuable moieties, most importantly an aniline. Nitro compounds are considered indispensable building blocks for pharmaceutically relevant molecules.[8]

Reduction to 3-Amino-4-(2,4-difluorophenoxy)bromobenzene

The reduction of the nitro group to an amine unmasks a nucleophilic site and a key synthetic precursor for amides, sulfonamides, and other functional groups.

-

Protocol 4.1.1: Reduction with Tin(II) Chloride

-

The parent compound (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

-

An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) is added.

-

The mixture is heated to reflux (approx. 70-80 °C) for several hours.

-

Insight: This is a classic and robust method for nitro group reduction that is tolerant of many other functional groups, including aryl bromides. The reaction is typically faster and cleaner than using iron or zinc in acidic media.

-

-

After cooling, the reaction is quenched by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This neutralizes the acidic tin species and precipitates tin salts.

-

The mixture is filtered through a pad of celite to remove inorganic solids, and the filtrate is extracted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The resulting aniline is often pure enough for subsequent steps but can be purified by chromatography if necessary.

-

-

Protocol 4.1.2: Catalytic Hydrogenation

-

The parent compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

-

The reaction vessel is purged with hydrogen gas (H₂) and maintained under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.

-

The reaction is monitored until the starting material is consumed.

-

Caution: A potential side reaction is the reductive debromination of the C-Br bond. This can often be minimized by careful monitoring of the reaction time and hydrogen pressure.

-

-

Upon completion, the mixture is filtered through celite to remove the catalyst, and the solvent is evaporated to yield the aniline product.

-

Subsequent Derivatization of the Aniline

The resulting aniline is a versatile intermediate. For instance, it is a key component in the synthesis of complex molecules like the BET bromodomain inhibitor ABBV-075 (Mivebresib), which features a related diaryl ether core structure.[9] It can be readily acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides, both of which are prevalent pharmacophores in modern drug discovery.

Conclusion

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a synthetically powerful and versatile building block. Its well-defined reactivity, centered on the activated C-Br bond and the reducible nitro group, allows for the systematic and predictable generation of a wide range of derivatives. By employing the fundamental transformations of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, researchers can access novel chemical matter with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the strategic and tactical framework necessary for harnessing the full synthetic potential of this valuable intermediate.

References

- Chem-Impex. (n.d.). 2-Bromo-1-fluoro-4-nitrobenzene.

- Benchchem. (n.d.). In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-ethoxy-1-nitrobenzene.

- CN101402621A. (2009). Synthesis of 2-bromine-4-nitrobenzene ethane nitrile.

- Benchchem. (n.d.). 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene.

- StackExchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- Gorin, D. J., & Toste, F. D. (2018).

- ChemicalBook. (n.d.). 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis.

- ChemScene. (n.d.). 2-Bromo-1,4-difluoro-3-nitrobenzene.

- Ariciu, A.-M., et al. (2024).

- OpenStax. (2023, September 20). 16.

- Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.

- Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from Organic Syntheses Procedure website.

- PubChem. (n.d.). 2-Bromo-1,3-difluoro-4-nitrobenzene.

- The Royal Society of Chemistry. (n.d.). Table of content.

- Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-1-fluoro-4-nitrobenzene, 95% 25 g.

- PubChem. (n.d.). 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene.

- MilliporeSigma. (n.d.). 2-bromo-1-(2-bromo-4-nitrophenoxy)-4-nitrobenzene.

- StackExchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.

- McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed.

- Thermo Scientific Chemicals. (n.d.). 1-Bromo-2,5-difluoro-4-nitrobenzene, 97%, Thermo Scientific Chemicals 5 g.

- Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- MDPI. (2025, November 26). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.

- CymitQuimica. (n.d.). CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-1-fluoro-4-nitrobenzene, 95% 100 g.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. mdpi.com [mdpi.com]

- 7. 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene | 865886-84-6 | Benchchem [benchchem.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Stability & Storage of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Executive Summary

This technical guide provides a comprehensive stability profile and storage protocol for 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene . As a functionalized diaryl ether containing a nitro group and multiple halogen substituents, this compound serves as a high-value intermediate in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical scaffolds.

While the ether linkage offers moderate hydrolytic stability, the presence of the electron-withdrawing nitro group and the bromine atom introduces specific sensitivities to photolysis , nucleophilic attack , and thermal decomposition . This guide defines a storage ecosystem designed to mitigate these risks, ensuring >98% purity retention over extended timelines.

Part 1: Chemical Identity & Structural Analysis

To understand the storage requirements, we must first analyze the structural vulnerabilities of the molecule.

| Feature | Chemical Component | Stability Implication |

| Core Skeleton | Diaryl Ether (Biaryl Ether) | Generally stable to oxidation but susceptible to cleavage under strong basic conditions or specific enzymatic pathways. |

| Electronic Activator | 4-Nitro Group ( | Strong electron-withdrawing group (EWG). Increases the electrophilicity of the aromatic ring, making the ether linkage more susceptible to nucleophilic aromatic substitution ( |

| Reactive Handle | 2-Bromine ( | The primary site for cross-coupling (e.g., Suzuki-Miyaura). Sensitive to transition metals and UV light (homolytic cleavage). |

| Lipophilicity | 2,4-Difluoro Substituents | Increases hydrophobicity. Reduces hygroscopicity but increases solubility in lipids/organic solvents. |

Part 2: Physicochemical Stability Profile

Thermal Stability & Decomposition

Nitroaromatic compounds possess high potential energy. While this specific ether is not classified as a primary explosive, the nitro group renders it susceptible to exothermic decomposition at elevated temperatures.

-

Risk: Runaway decomposition if heated beyond

or distilled to dryness. -

Observation: Analogs typically show melting points in the

range. Storage above

Photolytic Sensitivity (Critical)

Diaryl ethers, particularly those with nitro substituents, are chromophores that absorb UV-Vis radiation.

-

Mechanism: UV exposure can induce homolytic cleavage of the

bond or excite the nitro group, leading to radical formation and polymerization or rearrangement. -

Protocol: Strict exclusion of light is required.

Hydrolytic Stability

The ether bond is robust against neutral water. However, the 4-nitro group activates the benzene ring, making the phenoxy group a better leaving group than in unsubstituted diphenyl ether.

-

Condition: In the presence of strong bases (

) and moisture, the ether bond can hydrolyze, releasing 2,4-difluorophenol and 2-bromo-4-nitrophenol .

Part 3: Storage Protocols (The "Self-Validating" System)

This protocol utilizes a "Defense in Depth" strategy. Do not rely on a single barrier.

Primary Storage Conditions

-

Temperature: Refrigerator (

to-

Rationale: Reduces the kinetic rate of all degradation pathways (Arrhenius equation) and prevents melting/sintering of the solid.

-

-

Atmosphere: Inert Gas Padding (Argon or Nitrogen).

-

Rationale: Displaces oxygen (preventing oxidative darkening) and ambient moisture.

-

-

Container: Amber Borosilicate Glass with Teflon-lined caps.

-

Rationale: Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can contaminate the lipophilic ether.

-

Handling Workflow

-

Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Aliquot: If frequent use is expected, split the bulk material into single-use aliquots to minimize freeze-thaw cycles and gas exposure.

Degradation Logic Diagram

The following diagram illustrates the causal pathways for degradation and the required mitigation steps.

Figure 1: Mechanistic degradation pathways and the protective intervention logic.

Part 4: Quality Control & Degradation Monitoring

To ensure scientific integrity, the storage condition must be validated by periodic QC.

Recommended Retest Interval

-

Initial Retest: 6 months.

-

Subsequent Retest: Every 12 months.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the specific degradation products (phenols) which may not be visible via simple melting point analysis.

Standard QC Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient Acetonitrile : Water (with 0.1% Formic Acid).

-

Why Acid? Keeps the phenolic degradation products protonated, ensuring sharp peaks.

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Pass Criteria: Purity

(Area %).

QC Workflow Visualization

Figure 2: Quality Control decision matrix for long-term storage validation.

Part 5: Safety & Handling (HSE)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or absorbed through skin.[1][2] | Wear nitrile gloves (double gloving recommended). |

| Skin/Eye Irritant | Causes serious eye irritation and skin sensitization. | Use a fume hood.[3] Wear safety goggles. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (common for diphenyl ethers).[4] | Do not release into drains.[3][4] Collect as halogenated organic waste. |

Spill Response: Do not sweep dry dust (static risk). Dampen with inert oil or water, then absorb with vermiculite.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13314704, 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Analog). Retrieved from [Link]

- Takasuka, S., et al. (1998).Stability and degradation of diphenyl ether herbicides in soil. Journal of Pesticide Science. (General reference for diaryl ether stability mechanisms).

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene in Medicinal Chemistry

Abstract

This guide outlines the strategic application of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene as a high-value scaffold in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Characterized by a "triad of reactivity"—an electrophilic nitro group, a chemically versatile bromine handle, and a metabolically robust 2,4-difluorophenoxy ether—this intermediate allows for the rapid generation of Structure-Activity Relationship (SAR) libraries. This document provides validated protocols for chemo-selective reduction and palladium-catalyzed cross-coupling, specifically tailored to preserve the structural integrity of the halogenated core.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The utility of this compound lies in its ability to serve as a central hub for Fragment-Based Drug Discovery (FBDD) . The 2,4-difluorophenoxy moiety is a recognized "privileged substructure" in medicinal chemistry, often employed to block metabolic "soft spots" (para-oxidation) and modulate lipophilicity (

Physicochemical Properties[2][3][4][7]

| Property | Value / Descriptor | Relevance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 342.08 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; suitable for hydrophobic pockets |

| H-Bond Donors/Acceptors | 0 / 5 | Modulatable via Nitro reduction |

| Key Pharmacophore | 2,4-Difluorophenoxy | Bioisostere for lipophilic ethers; metabolic stability |

| Reactive Handles | 4-Nitro ( | Orthogonal reactivity for sequential functionalization |

Synthetic Utility & Logic

The synthesis of complex bioactive molecules (e.g., Mivebresib analogs or p38 MAP kinase inhibitors ) often requires a central benzene ring decorated with an ether, an amine, and a heterocycle. This scaffold provides the exact pre-functionalized core needed.

The "Triad" Workflow

-

Anchoring (Pre-installed): The 2,4-difluorophenoxy group is already in place, avoiding late-stage etherification which can be low-yielding due to steric hindrance.

-

Differentiation (Step A): Chemo-selective reduction of the Nitro (

) group to an aniline ( -

Expansion (Step B): The Bromo (

) group remains intact during reduction, serving as the electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach the "Warhead" or heteroaryl tail.

Reaction Pathway Diagram

Caption: Sequential functionalization workflow transforming the nitro-bromo scaffold into a bioactive drug candidate.

Detailed Experimental Protocols

Protocol A: Chemo-Selective Nitro Reduction (Iron-Mediated)

Objective: Reduce the nitro group to an aniline without dehalogenating the sensitive aryl-bromide bond.

Note: Standard catalytic hydrogenation (

Reagents:

-

Substrate: 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (1.0 equiv)

-

Iron Powder (Fe): 5.0 equiv (Fine mesh, activated)

-

Ammonium Chloride (

): 5.0 equiv -

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (10 mmol) in Ethanol (40 mL).

-

Activation: Add a solution of

(50 mmol) in Water (10 mL) to the flask. -

Reduction: Add Iron powder (50 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring. Monitor by TLC or LC-MS.-

Checkpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the Nitro peak and the emergence of the Aniline (

Da).

-

-

Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

-

Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and saturated

. Dry the organic layer over -

Yield: Expect 85–95% yield of a tan/brown solid (4-Amino-2-bromo-1-(2,4-difluorophenoxy)benzene).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide with a boronic acid to install the heteroaryl tail (e.g., for kinase hinge binding).

Reagents:

-

Substrate: Functionalized Aniline Intermediate (from Protocol A) (1.0 equiv)

-

Boronic Acid/Ester:

(1.2 equiv) -

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Nitrogen or Argon.

-

Charging: Add the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Palladium catalyst (0.05 mmol).

-

Solvation: Add degassed 1,4-Dioxane (5 mL) and the aqueous

solution. -

Reaction: Seal the vial and heat to

for 12–16 hours. -

Scavenging (Optional): If Pd residues are high, treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

-

Purification: Dilute with water, extract with DCM. Purify via Flash Column Chromatography (Gradient: Hexanes -> EtOAc).

Application Case Study: BET Inhibitor Analogs

This scaffold is structurally homologous to the core of Mivebresib (ABBV-075) , a potent pan-BET bromodomain inhibitor.[2]

-

Target Molecule:

-(4-(2,4-difluorophenoxy)-3-(heteroaryl)phenyl)sulfonamide. -

Role of Scaffold:

-

2,4-Difluorophenoxy: Occupies the hydrophobic "WPF shelf" in the BET bromodomain, enhancing binding affinity and metabolic stability compared to a non-fluorinated phenoxy group.

-

Sulfonamide (via Nitro reduction): Forms critical hydrogen bonds with Asparagine residues in the binding pocket.

-

Heteroaryl (via Bromo coupling): Typically a pyrrolopyridone or similar moiety that mimics the acetyl-lysine recognition motif.

-

Comparative Advantage: Using the nitro-bromo intermediate allows researchers to vary the "Warhead" (via Suzuki coupling) late in the synthesis, enabling the rapid creation of a library of analogs with different kinase selectivity profiles without re-synthesizing the core.

Safety & Handling

-

Nitroaromatics: Potentially explosive if heated under confinement. Ensure proper venting during reflux.

-

Halogenated Compounds: Can be skin irritants. Use gloves (Nitrile) and work in a fume hood.

-

Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe). Dispose of as hazardous solid/liquid waste according to EHS regulations.

References

-

Mivebresib (ABBV-075)

-

McDaniel, K. F., et al. "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor." Journal of Medicinal Chemistry, 2017, 60(20), 8369–8384.[2]

-

[2]

-

-

General Nitro Reduction Protocols

-

Suzuki-Miyaura Coupling on Aryl Bromides

- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

-

Fluorine in Medicinal Chemistry (The "Fluorine Effect")

- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Explains the metabolic stability of the 2,4-difluorophenoxy motif).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 5. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 6. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene | C7H4BrF2NO3 | CID 13314704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene as a building block for pharmaceuticals

Strategic Building Block for Next-Generation Kinase Inhibitors[1]

Abstract

This technical guide profiles 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene , a specialized biaryl ether intermediate critical in the synthesis of Type II Kinase Inhibitors (e.g., targeting c-Met, VEGFR, and EGFR). Its structural triad—a reactive nitro group, an ortho-bromo handle, and a lipophilic difluorophenoxy tail—provides medicinal chemists with a versatile scaffold for Structure-Activity Relationship (SAR) exploration. This document details the validated synthesis of this building block, its chemoselective reduction, and its application in constructing pharmacologically active heterocycles.

Chemical Profile & Structural Utility[2][3]

| Property | Specification |

| IUPAC Name | 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene |

| Molecular Formula | C₁₂H₆BrF₂NO₃ |

| Molecular Weight | 330.08 g/mol |

| Core Motif | Diaryl Ether (Biaryl Ether) |

| Key Functionalities | Nitro (-NO₂): Precursor to primary amine for amide/urea coupling.Bromo (-Br): Handle for Suzuki-Miyaura, Buchwald-Hartwig, or cyclization.Difluorophenoxy: Lipophilic pharmacophore improving metabolic stability. |

The "Linchpin" Concept

In drug discovery, this molecule acts as a linchpin. The ether linkage is established early, locking in the pharmacophore's geometry. The nitro group serves as a "masked" aniline, protected from oxidation until needed. The bromine atom allows for late-stage diversification, enabling the rapid synthesis of library analogs without rebuilding the core.

Application Protocol 1: Synthesis of the Building Block

Objective: Efficiently synthesize the target ether via Nucleophilic Aromatic Substitution (SₙAr).

Rationale: The reaction exploits the high electrophilicity of 2-bromo-1-fluoro-4-nitrobenzene . The fluorine atom, activated by the para-nitro group, is selectively displaced by the phenoxide nucleophile. The ortho-bromine atom provides additional activation via inductive withdrawal but remains intact due to the superior leaving group ability of fluoride in SₙAr regimes.

Materials

-

Substrate: 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq)

-

Nucleophile: 2,4-Difluorophenol (1.05 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

Temperature: 60–80 °C

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with 2,4-difluorophenol (1.05 eq) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15 minutes to generate the potassium phenoxide. Note: The mixture may turn slight yellow.

-

Addition: Add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 70 °C under nitrogen atmosphere. Monitor by HPLC/TLC.

-

Endpoint: Conversion is typically >98% within 2–4 hours.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume) with vigorous stirring. The product typically precipitates as a solid.[1]

-

Isolation: Filter the solid. Wash with water (3x) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) if high purity (>99%) is required.

Application Protocol 2: Chemoselective Reduction (The "Expert" Step)

Objective: Reduce the nitro group to an aniline WITHOUT debrominating the aromatic ring.

Critical Insight: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Br bond). To preserve the bromine for future coupling, a chemoselective reduction method is mandatory.

Method A: Iron-Mediated Reduction (Bechamp Conditions)

Robust, scalable, and highly selective.

-

Setup: Dissolve the nitro-ether intermediate (from Protocol 1) in Ethanol/Water (3:1 ratio).

-

Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Reaction: Reflux (approx. 80 °C) with vigorous stirring for 2–4 hours.

-

Monitoring: Monitor the disappearance of the nitro peak by LC-MS.

-

Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Evaporate the solvent to yield 4-amino-2-bromo-1-(2,4-difluorophenoxy)benzene .

Method B: Dithionite Reduction (Mild Conditions)

Suitable for small scale or acid-sensitive substrates.

-

Dissolve substrate in THF/Water (1:1).

-

Add Sodium Dithionite (Na₂S₂O₄, 3–4 eq) and NaHCO₃ (base).

-

Stir at ambient temperature until reduction is complete.

Downstream Application: Constructing the Kinase Inhibitor Scaffold

Case Study: Synthesis of a Urea-Linked Kinase Inhibitor.

Once the Aniline is generated (via Protocol 2), it serves as the nucleophile to build the final drug candidate.

Workflow Visualization (DOT):

Caption: Synthesis pathway from raw materials to active pharmaceutical ingredient (API) precursor, highlighting the chemoselective reduction step.

Experimental Step: Urea Formation

-

Reactant: Dissolve the Aniline (from Protocol 2) in Dichloromethane (DCM).

-

Coupling: Add an isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.0 eq).

-

Catalysis: Optionally add a catalytic amount of DMAP or TEA if reaction is slow.

-

Outcome: The product is a Diaryl Urea , a classic motif in inhibitors like Sorafenib or Regorafenib. The retained Bromine atom is now available for a final Suzuki coupling to add a solubilizing tail (e.g., N-methylpiperazine derivative), completing the drug molecule.

Safety & Handling

-